N-(2-methoxyphenyl)furan-2-carboxamide
Description
N-(2-Methoxyphenyl)furan-2-carboxamide is a synthetic carboxamide derivative featuring a furan ring linked to a 2-methoxyphenyl group via an amide bond. The 2-methoxy substituent on the phenyl ring contributes to electronic and steric effects, influencing both synthetic accessibility and biological interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-15-10-6-3-2-5-9(10)13-12(14)11-7-4-8-16-11/h2-8H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJBQYLAGGHKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80307468 | |
| Record name | N-(2-methoxyphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58050-50-3 | |
| Record name | NSC191527 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191527 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-methoxyphenyl)furan-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80307468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-methoxyaniline. The reaction is carried out in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: N-(2-methoxyphenyl)furan-2-carboxamide is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its anticancer properties, particularly in the treatment of colorectal cancer .
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as improved thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)furan-2-carboxamide in biological systems involves its interaction with cellular targets. For instance, in cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating the p53-p21 pathway. This leads to cell cycle arrest and subsequent cell death . The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of bacteria and fungi, leading to cell lysis .
Comparison with Similar Compounds
N-(4-Bromophenyl)furan-2-carboxamide
- Structural Difference : The phenyl ring substituent is a para-bromo group instead of 2-methoxy.
- Synthesis : Synthesized via reaction of furan-2-carbonyl chloride with 4-bromoaniline in 94% yield under mild conditions .
- Derivatives : Suzuki-Miyaura cross-coupling with boronic acids yielded compounds (32–83% yields), with electron-donating groups on boronic acids favoring higher yields .
5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide
- Structural Difference : A 2-chlorophenyl group is attached to the furan ring (CID 899171) .
- Properties: Molecular formula C₁₈H₁₄ClNO₃; SMILES: COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl.
- Implications : The chloro substituent may enhance lipophilicity and influence target binding compared to unsubstituted analogs.
Heterocyclic Modifications
N-(1,3,4-Thiadiazol-2-yl)furan-2-carboxamide Derivatives
N,N′-(4,4′-Diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide
- Structural Difference : Incorporation of selenium atoms forming a diselenide bridge between two furan-carboxamide units.
Functional Group Additions
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide
- Structural Difference : A sulfinylmethyl group and a 2-chlorophenyl moiety are added.
N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}furan-2-carboxamide
- Structural Difference : Incorporation of a piperazine ring and pyridine moiety.
Biological Activity
N-(2-methoxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring attached to a methoxy-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 219.21 g/mol. The structure is known to influence its solubility and ability to interact with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Notably, it has been shown to induce apoptosis in cancer cells through the activation of the p53-p21 pathway , leading to cell cycle arrest and programmed cell death . This mechanism highlights its potential as an anticancer agent.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's effectiveness can be attributed to its ability to modulate key signaling pathways involved in cell survival and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both bacterial and fungal strains. Preliminary studies suggest that it exhibits moderate antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL .
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Candida albicans | 25 |
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .
Case Studies
- In Vitro Study on Cancer Cell Lines : A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. The study concluded that the compound effectively activates apoptotic pathways, making it a candidate for further development in cancer therapy .
- Antimicrobial Testing : In another study assessing antimicrobial properties, this compound was tested against various bacterial strains using the broth dilution method. The results indicated significant antibacterial activity against S. aureus and E. coli, suggesting potential applications as an antimicrobial agent .
Biochemical Interactions
The compound interacts with several enzymes and proteins within biochemical pathways:
- Enzyme Inhibition : It has been observed to inhibit specific enzymes involved in metabolic processes, potentially altering their activity and influencing overall cellular metabolism.
- Gene Expression Modulation : By interacting with transcription factors, this compound can modulate gene expression, impacting cellular functions such as growth and differentiation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
